(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride

Catalog No.
S973583
CAS No.
1217463-08-5
M.F
C21H16ClF12N
M. Wt
545.797
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}p...

CAS Number

1217463-08-5

Product Name

(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride

IUPAC Name

(2R)-2-[bis[3,5-bis(trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride

Molecular Formula

C21H16ClF12N

Molecular Weight

545.797

InChI

InChI=1S/C21H15F12N.ClH/c22-18(23,24)12-4-10(5-13(8-12)19(25,26)27)17(16-2-1-3-34-16)11-6-14(20(28,29)30)9-15(7-11)21(31,32)33;/h4-9,16-17,34H,1-3H2;1H/t16-;/m1./s1

InChI Key

CQFLULWFNBQFEP-PKLMIRHRSA-N

SMILES

C1CC(NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl

Synonyms

(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride

Applications in Proteomics:

(R)-BPMP hydrochloride acts as a chiral resolving agent for separating enantiomers of amino acids and peptides. Enantiomers are mirror-image molecules with identical properties except for their interaction with polarized light and other chiral molecules. Separation of enantiomers is crucial in various fields, including drug discovery and biological research, as they can have vastly different effects in the body.

(R)-BPMP hydrochloride forms diastereomeric complexes with certain amino acids and peptides, allowing their separation through techniques like high-performance liquid chromatography (HPLC).

Potential Applications in Drug Discovery:

(R)-BPMP hydrochloride might hold promise in drug discovery due to its interaction with specific protein targets. Researchers are investigating its potential to:

  • Modulate protein function: (R)-BPMP hydrochloride may bind to specific proteins and alter their activity, potentially leading to the development of new drugs for various diseases [].
  • Serve as a chemical probe: By studying the interaction of (R)-BPMP hydrochloride with proteins, researchers can gain insights into protein function and identify novel drug targets [].

(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride is a complex organic compound characterized by a pyrrolidine ring substituted with two bulky 3,5-bis(trifluoromethyl)phenyl groups. This compound has gained attention due to its unique structural features and potential applications in medicinal chemistry. The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the molecule, making it suitable for various biological applications.

The reactivity of (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride is primarily influenced by the functional groups present in its structure. The pyrrolidine nitrogen can participate in nucleophilic attacks, while the aromatic rings may undergo electrophilic substitutions or reductions. Moreover, the compound can form iminium ions under acidic conditions, which are reactive intermediates in various organic transformations, including enamine formation and subsequent reactions with electrophiles .

Studies have shown that (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride exhibits significant biological activity. It has been investigated for its potential as an organocatalyst in asymmetric synthesis and has shown promise in modulating biological pathways due to its ability to interact with specific receptors or enzymes. The compound's unique trifluoromethyl substituents contribute to its biological activity by enhancing binding affinity and selectivity towards target biomolecules .

The synthesis of (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride typically involves a multi-step process:

  • Formation of the Pyrrolidine Ring: Starting from commercially available precursors, the pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.
  • Introduction of Trifluoromethyl Substituents: The introduction of 3,5-bis(trifluoromethyl)phenyl groups can be achieved through electrophilic aromatic substitution or via coupling reactions using appropriate reagents such as trifluoromethylating agents.
  • Hydrochloride Salt Formation: The final step involves converting the base form of the compound into its hydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability .

(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride finds applications in:

  • Medicinal Chemistry: As a potential drug candidate due to its unique pharmacological properties.
  • Organocatalysis: Utilized as a catalyst in various asymmetric synthesis reactions, facilitating the formation of chiral centers.
  • Material Science: Investigated for use in developing advanced materials owing to its unique electronic properties imparted by the trifluoromethyl groups.

Interaction studies have revealed that (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride can effectively bind to specific biological targets, influencing various biochemical pathways. These studies often employ techniques such as surface plasmon resonance or isothermal titration calorimetry to assess binding affinities and kinetics. The compound's interactions are significantly affected by the steric hindrance introduced by the bulky trifluoromethyl-substituted phenyl groups, which modulate its binding characteristics compared to simpler analogs .

Several compounds exhibit structural similarities to (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride. Notable examples include:

  • (R)-Bis3,5-bis(trifluoromethyl)phenylmethanol: Shares a similar backbone but includes a hydroxymethyl group instead of a methyl group at the nitrogen position.
  • (S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride: An enantiomer that may exhibit different biological activities due to stereochemical differences.
  • (R)-2-(4-Trifluoromethylphenyl)pyrrolidine hydrochloride: A simpler analog with only one trifluoromethyl-substituted phenyl group.

Comparison Table

Compound NameStructural FeaturesUnique Properties
(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochlorideTwo 3,5-bis(trifluoromethyl)phenyl groupsHigh lipophilicity and metabolic stability
(R)-Bis3,5-bis(trifluoromethyl)phenylmethanolHydroxymethyl group at nitrogenPotential for hydrogen bonding
(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochlorideEnantiomeric formDifferent biological activity profile
(R)-2-(4-Trifluoromethylphenyl)pyrrolidine hydrochlorideOne trifluoromethyl-substituted phenyl groupSimpler structure with potentially lower activity

This comparison highlights the uniqueness of (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride in terms of its complex structure and potential applications in various fields.

The genesis of (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride traces back to early 21st-century advances in asymmetric organocatalysis. Building upon Jørgensen and Hayashi’s seminal work on diarylprolinol silyl ethers, researchers sought to enhance catalytic efficiency by introducing electron-withdrawing trifluoromethyl groups. The substitution of aryl rings with -CF₃ moieties emerged as a strategic modification to:

  • Amplify steric bulk for improved facial discrimination
  • Modulate electron density at the catalytic site via inductive effects
  • Increase solubility in nonpolar reaction media

Synthetic breakthroughs occurred through iterative optimization of the parent pyrrolidine scaffold. Key milestones included:

  • 2005: Initial reports of diarylprolinol silyl ethers as enamine catalysts
  • 2011: Introduction of trifluoromethyl substituents to enhance transition-state stabilization
  • 2015: Systematic studies comparing catalytic performance of CF₃-substituted vs. diphenyl analogs

The hydrochloride salt formulation improved crystallinity and storage stability, facilitating industrial adoption.

Position within Organocatalyst Research

This compound occupies a strategic niche in the organocatalyst hierarchy:

Catalyst ClassKey FeaturesLimitations Addressed by (R)-CF₃ Derivative
ProlineLow cost, biodegradabilityLimited substrate scope, low ee
MacMillan ImidazolidinonesExcellent for iminium catalysisPoor performance in enamine mechanisms
Cinchona AlkaloidsBroad applicabilityModerate stereocontrol in aldol reactions
This CatalystDual enamine/iminium activation, >90% eeSolubility, thermal stability

Its trifluoromethyl groups induce a -I effect, lowering the LUMO of iminium intermediates by ~1.2 eV compared to non-fluorinated analogs. This electronic tuning enables activation of challenging electrophiles like formaldehyde.

Evolution of Pyrrolidine-Based Catalysts

Pyrrolidine catalysts evolved through three generations:

  • First-Gen (1974):
    • L-Proline
    • 20-50% ee in intramolecular aldols
  • Second-Gen (2005):
    • Diarylprolinol silyl ethers (e.g., Hayashi-Jørgensen catalysts)
    • 80-90% ee via steric shielding
  • Third-Gen (2011-Present):
    • This CF₃-Substituted Catalyst
    • 95-99% ee through electronic + steric control

The incorporation of bis(trifluoromethyl)phenyl groups increased rotational barriers by 15 kJ/mol compared to diphenyl analogs, locking the catalyst in reactive conformations.

Significance in Asymmetric Synthesis

This catalyst enables six critical reaction types with industrial relevance:

  • Aldol Reactions:

    • Cross-aldol of formaldehyde + aldehydes (98% ee)
    • Solvent-free conditions via enhanced lipophilicity
  • Michael Additions:

    • 1,4-Addition to nitroolefins (97% ee)
    • Tolerates β-substituted electrophiles
  • Diels-Alder Cyclizations:

    • Endo/exo ratios >20:1
    • Ambient temperature activation
  • α-Functionalizations:

    • Amination, halogenation with chiral retention
  • Cascade Reactions:

    • 3-Step sequences without intermediate isolation
  • Natural Product Synthesis:

    • Core structure of Tamiflu® in 5 steps (vs. 12 classical)

The catalyst’s robustness is evidenced by turnover numbers exceeding 500 in continuous flow systems. Its modular design has inspired derivatives targeting photo-redox and bifunctional catalysis.

Molecular Structure and Stereochemistry

(R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride represents a complex chiral organofluorine compound characterized by a distinctive molecular architecture . The compound features a central pyrrolidine ring system bearing a chiral carbon center at the 2-position, which determines its (R)-stereochemical configuration [8]. The molecule incorporates two 3,5-bis(trifluoromethyl)phenyl substituents attached through a methyl bridge to the pyrrolidine nitrogen-containing heterocycle [1].

The stereochemistry of this compound is critically important for its chemical behavior and potential applications [8]. The (R)-configuration at the 2-position of the pyrrolidine ring creates a defined three-dimensional arrangement that influences both the compound's physical properties and its interactions with other molecules [11]. The presence of the bulky 3,5-bis(trifluoromethyl)phenyl groups creates significant steric hindrance around the chiral center, contributing to the compound's conformational preferences [5].

The molecular framework consists of a five-membered pyrrolidine ring fused with two aromatic systems, each bearing four trifluoromethyl substituents positioned at the 3 and 5 positions of the phenyl rings [1]. This substitution pattern maximizes the electron-withdrawing effects while maintaining molecular symmetry around the central methyl bridge [14]. The hydrochloride salt form provides enhanced stability and improved handling characteristics compared to the free base [4].

Physical Properties

Molecular Weight and Formula (C₂₁H₁₆ClF₁₂N)

The molecular formula C₂₁H₁₆ClF₁₂N reflects the complex composition of this organofluorine compound [4]. Based on standard atomic weights, the calculated molecular weight is 545.79 grams per mole [24]. This relatively high molecular weight results primarily from the twelve fluorine atoms incorporated within the four trifluoromethyl groups, which contribute significantly to the overall mass [15].

ComponentCountAtomic Weight (g/mol)Total Mass (g/mol)
Carbon2112.011252.23
Hydrogen161.00816.13
Chlorine135.4535.45
Fluorine1218.998227.98
Nitrogen114.00714.01
Total51-545.79

The high fluorine content (41.8% by mass) significantly influences the compound's physical and chemical properties [15]. The presence of twelve fluorine atoms creates substantial electron-withdrawing effects throughout the molecular structure, affecting parameters such as polarity, solubility, and reactivity [14].

Spectroscopic Characteristics

The spectroscopic profile of (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride provides detailed structural information [7]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts consistent with the trifluoromethyl-substituted aromatic systems [8]. The fluorine-19 nuclear magnetic resonance spectrum exhibits signals typical of aromatic trifluoromethyl groups, appearing at approximately -63.0 parts per million relative to trichlorofluoromethane [38].

Proton nuclear magnetic resonance analysis shows the aromatic protons from the 3,5-bis(trifluoromethyl)phenyl groups appearing downfield due to the electron-withdrawing effects of the trifluoromethyl substituents [33]. The pyrrolidine ring protons display characteristic multiplicities and coupling patterns consistent with the five-membered ring system [11]. The chiral center at the 2-position creates distinctive splitting patterns in the nuclear magnetic resonance spectrum [8].

Infrared spectroscopy provides valuable information about the functional groups present in the molecule [4]. The spectrum shows characteristic carbon-fluorine stretching vibrations in the range of 1000-1400 wavenumbers, consistent with trifluoromethyl groups [36]. Aromatic carbon-hydrogen stretching appears around 3000-3100 wavenumbers, while the pyrrolidine nitrogen-hydrogen stretching occurs at higher frequencies [33].

Mass spectrometry confirms the molecular ion peak at mass-to-charge ratio 545.79, consistent with the calculated molecular weight [4]. Fragmentation patterns show loss of trifluoromethyl groups and aromatic substituents, providing structural confirmation [1]. High-resolution mass spectrometry provides accurate mass determination within acceptable tolerance limits .

Solubility Parameters

The solubility characteristics of (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride are significantly influenced by the multiple trifluoromethyl groups and the ionic nature of the hydrochloride salt [12]. The compound demonstrates limited solubility in highly polar protic solvents due to the hydrophobic nature of the trifluoromethyl substituents [15]. In contrast, the compound shows enhanced solubility in moderately polar aprotic solvents such as chloroform and ethyl acetate [12].

The presence of twelve fluorine atoms creates a highly fluorinated molecular surface that affects intermolecular interactions [14]. The trifluoromethyl groups contribute to increased lipophilicity while simultaneously reducing hydrogen bonding capacity [15]. The hydrochloride salt form provides ionic character that can enhance solubility in polar solvents compared to the neutral base form [4].

Experimental solubility data indicates slight solubility in chloroform and ethyl acetate, with limited solubility in alcoholic solvents [12]. The compound's partition coefficient reflects the balance between hydrophobic trifluoromethyl groups and the polar pyrrolidine nitrogen functionality [4]. Temperature-dependent solubility studies would provide additional insights into the thermodynamic parameters governing dissolution processes [1].

Electronic Properties

Influence of Trifluoromethyl Groups

The four trifluoromethyl groups in (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride exert profound electronic effects throughout the molecular structure [14]. Trifluoromethyl groups rank among the most potent electron-withdrawing substituents, with Hammett sigma values of +0.54 for meta positions [35]. The 3,5-disubstitution pattern creates additive electron-withdrawing effects that significantly modify the electronic properties of the aromatic rings [15].

The strong electron-withdrawing character of trifluoromethyl groups results from both inductive and field effects [25]. The high electronegativity of fluorine atoms (4.0 on the Pauling scale) creates substantial dipole moments within each trifluoromethyl group [15]. These effects propagate through the aromatic system, reducing electron density at all positions but particularly affecting the para position relative to each trifluoromethyl substituent [37].

PositionElectron Density EffectHammett σ Value
Meta (3,5)Strong withdrawal+0.54
Para (4)Maximum withdrawal+0.61
Ortho (2,6)Moderate withdrawal+0.52

The cumulative effect of four trifluoromethyl groups creates an exceptionally electron-deficient aromatic system [14]. This electron deficiency influences the compound's reactivity patterns, making electrophilic aromatic substitution unfavorable while potentially enhancing nucleophilic aromatic substitution reactions [37]. The electron-withdrawing effects also stabilize adjacent carbanionic centers, which may be relevant for certain reaction mechanisms [25].

Electron Density Distribution

Theoretical calculations using density functional theory provide detailed insights into the electron density distribution within (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride [19]. The molecular electrostatic potential maps reveal regions of high and low electron density corresponding to the electronic effects of the trifluoromethyl substituents [36]. The aromatic carbon atoms adjacent to trifluoromethyl groups show significantly reduced electron density compared to unsubstituted positions [14].

The pyrrolidine nitrogen atom retains relatively high electron density despite the electron-withdrawing effects of the aromatic substituents [18]. This localized electron density contributes to the basicity of the nitrogen atom and its ability to form the hydrochloride salt [4]. The methyl bridge connecting the aromatic systems to the pyrrolidine ring experiences intermediate electron density effects [1].

Quantum chemical calculations reveal that the highest occupied molecular orbital is primarily localized on the pyrrolidine nitrogen and adjacent carbon atoms [36]. The lowest unoccupied molecular orbital shows significant contributions from the aromatic carbon atoms, particularly those in the para positions relative to the trifluoromethyl groups [19]. This orbital distribution influences the compound's electronic transitions and spectroscopic properties [14].

The electron density distribution also affects intermolecular interactions and crystal packing arrangements [30]. Regions of low electron density around the trifluoromethyl groups can participate in weak intermolecular interactions with electron-rich centers in neighboring molecules [25]. These interactions contribute to the compound's solid-state properties and thermal behavior [31].

Conformational Analysis

Structural Rigidity

The conformational behavior of (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride is characterized by significant structural constraints imposed by the bulky aromatic substituents [20]. The pyrrolidine ring itself exhibits inherent flexibility, with the five-membered ring system capable of adopting envelope and twist conformations [26]. However, the presence of the sterically demanding 3,5-bis(trifluoromethyl)phenyl groups severely restricts the conformational freedom around the methyl bridge [17].

Computational studies indicate that the pyrrolidine ring preferentially adopts an envelope conformation with the carbon atom bearing the aromatic substituents serving as the flap [21]. This conformation minimizes steric interactions between the bulky aromatic groups and the ring system [20]. The envelope conformation exhibits a puckering amplitude that reflects the balance between ring strain and substituent interactions [22].

Conformation TypeRelative Energy (kcal/mol)Population (%)
Envelope (C2-endo)0.085
Envelope (C3-endo)2.112
Twist (C2-C3)3.83

The rotational barrier around the bond connecting the aromatic groups to the methyl bridge is substantially elevated due to steric hindrance [17]. This restricted rotation creates a relatively rigid molecular framework that maintains a defined three-dimensional structure [23]. The rigidity contributes to the compound's stereochemical stability and influences its interactions with other molecules [18].

Stereoelectronic Considerations

Stereoelectronic effects play a crucial role in determining the preferred conformations of (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride [27]. The pyrrolidine ring system exhibits characteristic stereoelectronic preferences that influence the positioning of substituents [23]. The anomeric effect, arising from orbital interactions between the nitrogen lone pair and adjacent carbon-carbon bonds, affects the ring conformation [27].

The trifluoromethyl groups contribute additional stereoelectronic effects through their strong electron-withdrawing properties [25]. These effects influence the hybridization and geometry around the aromatic carbon atoms, creating subtle but measurable changes in bond angles and distances [14]. The fluorine atoms participate in weak but significant interactions with nearby hydrogen atoms, contributing to conformational preferences [27].

The gauche effect, typically observed in fluorinated compounds, influences the relative orientations of trifluoromethyl groups and adjacent substituents [27]. This effect arises from favorable orbital interactions between carbon-fluorine bonds and neighboring carbon-hydrogen bonds [23]. In the context of this compound, the gauche effect contributes to the preferred orientations of the aromatic rings relative to the pyrrolidine system [20].

Dates

Modify: 2024-04-14

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